Tin(IV) tert-butoxide

Description

Properties

IUPAC Name |

tetrakis[(2-methylpropan-2-yl)oxy]stannane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/4C4H9O.Sn/c4*1-4(2,3)5;/h4*1-3H3;/q4*-1;+4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSXGKVOYAKRLCS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)O[Sn](OC(C)(C)C)(OC(C)(C)C)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H36O4Sn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

411.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36809-75-3 | |

| Record name | Tin(IV) tert-butoxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Tin(IV) tert-butoxide: Structure, Properties, and Applications

Introduction

Tin(IV) tert-butoxide, with the chemical formula Sn(OᵗBu)₄, is an organometallic compound of significant interest in modern chemistry and materials science.[1][2] As a member of the metal alkoxide family, it serves as a versatile precursor for the synthesis of tin-containing materials, particularly tin(IV) oxide (SnO₂), which has widespread applications in electronics, catalysis, and sensing.[3] This guide provides a comprehensive overview of the chemical properties, structure, and applications of Tin(IV) tert-butoxide, tailored for researchers, scientists, and professionals in drug development.

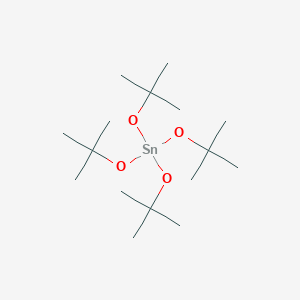

Molecular Structure and Bonding

The molecular structure of Tin(IV) tert-butoxide is characterized by a central tin atom in the +4 oxidation state, coordinated to four tert-butoxide ligands.[1][2] The bulky nature of the tert-butyl groups prevents the formation of oligomeric structures, which are common for less sterically hindered metal alkoxides.[3] This results in a monomeric compound in both the solid and solution phases.[3]

The coordination geometry around the tin atom is tetrahedral, with the four oxygen atoms of the tert-butoxide groups bonded to the central tin atom. This structure has been confirmed by various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.[3]

Spectroscopic Characterization

-

¹H NMR: The proton NMR spectrum of Tin(IV) tert-butoxide exhibits a single sharp singlet, indicating the chemical equivalence of all 36 protons of the four tert-butyl groups.[1]

-

¹¹⁹Sn NMR: The tin-119 NMR spectrum shows a characteristic chemical shift that is indicative of a tetracoordinate tin center.[3]

-

IR Spectroscopy: The infrared spectrum displays a prominent band corresponding to the Sn-O stretching vibration, which is a key diagnostic feature for this class of compounds.[3]

Chemical Properties and Reactivity

Tin(IV) tert-butoxide is a white to off-white solid that is highly sensitive to moisture.[4] It is soluble in many common organic solvents.[5] Its reactivity is dominated by the susceptibility of the Sn-O bond to hydrolysis and alcoholysis reactions.

Hydrolysis

In the presence of water, Tin(IV) tert-butoxide readily undergoes hydrolysis to form tin(IV) oxide (SnO₂). This reaction is the basis for its use as a precursor in the sol-gel synthesis of tin oxide materials. The overall reaction can be represented as follows:

Sn(OᵗBu)₄ + 2H₂O → SnO₂ + 4ᵗBuOH

The controlled hydrolysis of Tin(IV) tert-butoxide allows for the preparation of tin oxide nanoparticles, thin films, and other nanostructured materials with tailored properties.[6]

Alcoholysis

Tin(IV) tert-butoxide can undergo alcoholysis reactions, where the tert-butoxide ligands are exchanged with other alkoxy groups.[3] This transesterification-like process is useful for the synthesis of mixed-alkoxide complexes and for modifying the reactivity of the tin precursor.[3]

Lewis Acidity

The tin center in Tin(IV) tert-butoxide is a Lewis acid, capable of accepting electron pairs from donor molecules. This property enables it to act as a catalyst in various organic reactions, such as esterification and transesterification.[3] The catalytic activity is attributed to the coordination of the carbonyl oxygen of the substrate to the tin center, which activates the substrate towards nucleophilic attack.

Synthesis of Tin(IV) tert-butoxide

Several synthetic routes have been developed for the preparation of Tin(IV) tert-butoxide. A common laboratory-scale synthesis involves the reaction of tin(IV) chloride with a suitable tert-butoxide source, such as sodium tert-butoxide or lithium tert-butoxide, in an anhydrous organic solvent.[3]

A typical reaction is:

SnCl₄ + 4NaOᵗBu → Sn(OᵗBu)₄ + 4NaCl

The reaction is typically carried out under an inert atmosphere to prevent premature hydrolysis of the product. The sodium chloride byproduct is insoluble in the organic solvent and can be removed by filtration. The Tin(IV) tert-butoxide can then be isolated by removal of the solvent under reduced pressure.

Applications in Materials Science and Catalysis

The unique chemical properties of Tin(IV) tert-butoxide make it a valuable precursor and catalyst in several fields.

Precursor for Tin Oxide (SnO₂)

The most significant application of Tin(IV) tert-butoxide is as a precursor for the deposition of tin(IV) oxide thin films and the synthesis of SnO₂ nanoparticles.[7][8] Tin(IV) oxide is a transparent conducting oxide with a wide range of applications, including:

-

Gas sensors: SnO₂ is a key material for the detection of various gases due to changes in its electrical conductivity upon gas adsorption.[3]

-

Transparent conductive electrodes: Its combination of optical transparency and electrical conductivity makes it suitable for use in solar cells, displays, and other optoelectronic devices.[3][9]

-

Anode material in lithium-ion batteries: SnO₂ has a high theoretical capacity for lithium storage, making it a promising anode material.

Techniques such as chemical vapor deposition (CVD), atomic layer deposition (ALD), and sol-gel processing are employed to convert Tin(IV) tert-butoxide into high-quality SnO₂ materials.[10]

Catalysis

As a Lewis acid, Tin(IV) tert-butoxide can catalyze a variety of organic reactions. It has been used in:

-

Esterification and transesterification reactions: It serves as an efficient catalyst for the synthesis of esters.[3]

-

Polymerization reactions: It can act as an initiator or catalyst in certain polymerization processes.[11][12]

-

Oxidation reactions: In combination with an oxidizing agent, it can catalyze the oxidation of organic substrates.[13]

Handling and Safety

Tin(IV) tert-butoxide is a hazardous substance and should be handled with appropriate safety precautions.[1][4][14] It is harmful if swallowed, in contact with skin, or if inhaled.[1][15] It causes skin and eye irritation and may cause respiratory irritation.[1][14][16]

Key safety measures include:

-

Handling in a well-ventilated area, preferably in a fume hood.[16]

-

Wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[16]

-

Storing in a tightly sealed container in a cool, dry place, away from moisture and incompatible materials.[14][16]

In case of spills, it is important to clean them up immediately using appropriate procedures to avoid exposure and environmental contamination.[17]

Conclusion

Tin(IV) tert-butoxide is a versatile and important organometallic compound with a well-defined molecular structure and a range of useful chemical properties. Its primary application lies in its role as a precursor for the synthesis of tin(IV) oxide materials, which are critical components in numerous advanced technologies. Furthermore, its catalytic activity in organic synthesis highlights its broader utility in the chemical sciences. A thorough understanding of its properties, synthesis, and handling is essential for its safe and effective use in research and industrial applications.

Data Summary

Physical and Chemical Properties of Tin(IV) tert-butoxide

| Property | Value | Reference(s) |

| Molecular Formula | C₁₆H₃₆O₄Sn | [1][2] |

| Molecular Weight | 411.17 g/mol | [4] |

| Appearance | White to off-white solid | [4] |

| Melting Point | 40-44 °C | [4][18] |

| Boiling Point | 65 °C at 0.3 mmHg | [4][18] |

| Density | 1.06 g/cm³ | [18] |

| Solubility | Soluble in many organic solvents | [5] |

| Sensitivity | Moisture sensitive | [4][18] |

GHS Hazard Statements

| Hazard Code | Statement | Reference(s) |

| H302 | Harmful if swallowed | [1] |

| H312 | Harmful in contact with skin | [1] |

| H315 | Causes skin irritation | [1] |

| H319 | Causes serious eye irritation | [1] |

| H331 | Toxic if inhaled | [1] |

| H335 | May cause respiratory irritation | [1] |

Experimental Protocols

Protocol 1: Synthesis of Tin(IV) tert-butoxide

Objective: To synthesize Tin(IV) tert-butoxide from tin(IV) chloride and sodium tert-butoxide.

Materials:

-

Tin(IV) chloride (SnCl₄)

-

Sodium tert-butoxide (NaOᵗBu)

-

Anhydrous toluene

-

Schlenk line and glassware

-

Magnetic stirrer and stir bar

-

Cannula

-

Filter funnel and filter paper

Procedure:

-

Set up a Schlenk flask containing a magnetic stir bar under an inert atmosphere (e.g., argon or nitrogen).

-

Add sodium tert-butoxide to the flask.

-

Add anhydrous toluene to the flask via cannula to create a suspension.

-

Cool the flask to 0 °C using an ice bath.

-

Slowly add a solution of tin(IV) chloride in anhydrous toluene to the stirred suspension via cannula.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.

-

Filter the reaction mixture under inert atmosphere to remove the sodium chloride precipitate.

-

Wash the precipitate with anhydrous toluene.

-

Combine the filtrate and washings.

-

Remove the solvent from the filtrate under reduced pressure to obtain Tin(IV) tert-butoxide as a solid.

Causality: The use of anhydrous conditions and an inert atmosphere is crucial to prevent the hydrolysis of both the tin(IV) chloride starting material and the Tin(IV) tert-butoxide product.[3] The slow addition of tin(IV) chloride at low temperature helps to control the exothermic reaction.

Protocol 2: Sol-Gel Synthesis of SnO₂ Nanoparticles

Objective: To prepare tin(IV) oxide nanoparticles from Tin(IV) tert-butoxide via a sol-gel method.

Materials:

-

Tin(IV) tert-butoxide

-

Ethanol

-

Deionized water

-

Nitric acid (catalyst)

-

Beakers and magnetic stirrer

-

Drying oven

-

Furnace

Procedure:

-

Dissolve Tin(IV) tert-butoxide in ethanol in a beaker with stirring.

-

In a separate beaker, prepare a solution of deionized water and a small amount of nitric acid in ethanol.

-

Slowly add the water/ethanol solution to the Tin(IV) tert-butoxide solution with vigorous stirring.

-

Continue stirring for a specified period to allow for hydrolysis and condensation to occur, resulting in the formation of a sol.

-

Age the sol for a period of time to allow the gel network to form.

-

Dry the gel in an oven at a moderate temperature (e.g., 80-100 °C) to remove the solvent.

-

Calcination of the dried gel in a furnace at a higher temperature (e.g., 400-600 °C) to obtain crystalline SnO₂ nanoparticles.

Causality: The nitric acid acts as a catalyst to control the rates of hydrolysis and condensation. The aging step is important for the development of the gel network. The calcination temperature influences the crystallinity and particle size of the final SnO₂ product.

Visualizations

Molecular Structure of Tin(IV) tert-butoxide

Caption: A 2D representation of the molecular structure of Tin(IV) tert-butoxide.

Sol-Gel Process for SnO₂ Synthesis

Caption: A flowchart illustrating the key steps in the sol-gel synthesis of SnO₂ nanoparticles.

References

-

National Center for Biotechnology Information. (n.d.). Tin(IV) tert-butoxide. PubChem Compound Database. Retrieved from [Link]

-

Ereztech. (n.d.). Tin(IV) t-butoxide | Sn(OtBu)4 | C16H36SnO4. Retrieved from [Link]

-

ResearchGate. (n.d.). Molecular Structure of tin (IV) tert-butoxide. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Tin(IV)tert-butoxide. PubChem Compound Database. Retrieved from [Link]

-

Wikipedia. (2023). Titanium butoxide. Retrieved from [Link]

-

ResearchGate. (n.d.). Titanium(IV) tert Butoxide tert Butyl Hydroperoxide System as Oxidant for CH Bonds in Hydrocarbons and Oxygen-containing Compounds. Retrieved from [Link]

-

ResearchGate. (n.d.). Control of Hydrolysis and Condensation Reactions of Titanium tert-butoxide by Chemical Modification with Catechol. Retrieved from [Link]

-

Taylor & Francis Online. (2018). Synthesis and characterization of SnO2 thin films using metalorganic precursors. Retrieved from [Link]

-

Taylor & Francis Online. (2008). Hydrolysis of Titanium Tetrabutoxide. Study by FT-IR Spectroscopy. Retrieved from [Link]

-

National Center for Biotechnology Information. (2021). The Effect of Titanium Tetra-Butoxide Catalyst on the Olefin Polymerization. PMC. Retrieved from [Link]

-

ResearchGate. (n.d.). Tin Oxide Nanoparticles and SnO2/SiO2 Hybrid Materials by Twin Polymerization Using Tin(IV) Alkoxides. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Multifaceted Applications of Titanium(IV) Tert-Butoxide as a Catalyst. Retrieved from [Link]

-

Chemlyte Solutions. (n.d.). Buy TIN(IV) TERT-BUTOXIDE Industrial Grade. Retrieved from [Link]

-

National Center for Biotechnology Information. (2022). Tin Oxide (SnO2) Nanoparticles: Facile Fabrication, Characterization, and Application in UV Photodetectors. PubMed. Retrieved from [Link]

-

International Union of Crystallography. (2022). Di-tert-butyltin(IV)–hydroxide–iodide, tBu2Sn(OH)I, the last missing member in the series of pure di-tert-butyltin(IV)–hydroxide–halides. Retrieved from [Link]

-

iChemical. (n.d.). Sodium tert-butoxide, CAS No. 865-48-5. Retrieved from [Link]

Sources

- 1. Tin(IV) tert-butoxide | C16H36O4Sn | CID 16685074 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Tin(IV)tert-butoxide | C16H36O4Sn | CID 71317314 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Tin(IV)tert-butoxide | 36809-75-3 | Benchchem [benchchem.com]

- 4. Tin(IV) t-butoxide | Sn(OtBu)4 | C16H36SnO4 - Ereztech [ereztech.com]

- 5. Titanium butoxide - Wikipedia [en.wikipedia.org]

- 6. Tin Oxide (SnO2) Nanoparticles: Facile Fabrication, Characterization, and Application in UV Photodetectors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis and characterization of SnO<sub>2</sub> thin films using metalorganic precursors - Journal of King Saud University - Science [jksus.org]

- 8. researchgate.net [researchgate.net]

- 9. ossila.com [ossila.com]

- 10. researchgate.net [researchgate.net]

- 11. The Effect of Titanium Tetra-Butoxide Catalyst on the Olefin Polymerization - PMC [pmc.ncbi.nlm.nih.gov]

- 12. nbinno.com [nbinno.com]

- 13. researchgate.net [researchgate.net]

- 14. chemicalbook.com [chemicalbook.com]

- 15. echemi.com [echemi.com]

- 16. prochemonline.com [prochemonline.com]

- 17. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 18. TIN(IV) TERT-BUTOXIDE | 36809-75-3 [chemicalbook.com]

Synthesis and purification of Tin(IV) tert-butoxide

An In-depth Technical Guide to the Synthesis and Purification of Tin(IV) tert-butoxide

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the synthesis, purification, and characterization of Tin(IV) tert-butoxide, Sn(OC(CH₃)₃)₄. Designed for researchers, chemists, and materials scientists, this document moves beyond simple procedural lists to offer insights into the causality behind experimental choices, ensuring a robust and reproducible methodology. The protocols described herein are designed as self-validating systems, integrating analytical checkpoints to confirm purity and identity.

Introduction: The Significance of Tin(IV) tert-butoxide

Tin(IV) tert-butoxide is a valuable metal alkoxide precursor primarily utilized in materials science and chemical synthesis. Its most prominent application is as a molecular precursor for the deposition of tin(IV) oxide (SnO₂) thin films and nanostructured materials via methods like Chemical Vapor Deposition (CVD) and sol-gel processes.[1][2] These tin oxide materials are critical components in gas sensors, transparent conductive coatings, and energy storage devices.[3][4][5]

The compound itself is a white to off-white, moisture-sensitive solid with a relatively low melting point.[6] The steric bulk of the four tert-butoxide ligands renders the molecule monomeric in both the solid state and in non-polar solutions, a key property influencing its volatility and reactivity.[2] The central tin atom, with its empty 5d orbitals, imparts significant Lewis acidic character to the molecule, enabling its use as a catalyst in various organic transformations.[3]

The synthesis of Tin(IV) tert-butoxide is not trivial; its extreme sensitivity to moisture necessitates the rigorous use of anhydrous and anaerobic techniques to prevent hydrolysis and the subsequent formation of tin oxides.[3] This guide details the most effective methods to produce and isolate this compound in high purity.

Table 1: Physicochemical Properties of Tin(IV) tert-butoxide

| Property | Value | Reference |

| Chemical Formula | C₁₆H₃₆O₄Sn | [7] |

| Molecular Weight | 411.17 g/mol | [6] |

| Appearance | White to off-white solid | [6] |

| Melting Point | 40-44 °C | [6] |

| Boiling Point | 65 °C (at reduced pressure) | [6] |

| Sensitivity | Highly moisture-sensitive | [3][6] |

| CAS Number | 36809-75-3 | [7] |

Synthesis Methodologies: A Mechanistic Approach

The preparation of Tin(IV) tert-butoxide starts from the common precursor Tin(IV) chloride (SnCl₄), a highly corrosive and moisture-sensitive liquid.[8] The core of the synthesis is the nucleophilic substitution of the four chloride ligands on the tin center with tert-butoxide groups. The choice of the tert-butoxide source and the method for neutralizing the HCl byproduct define the primary synthetic routes.

Method A: Salt Metathesis via Alkali Metal Alkoxides

This is one of the most direct and high-yielding routes. It involves the reaction of Tin(IV) chloride with a stoichiometric amount of an alkali metal tert-butoxide, typically lithium or sodium tert-butoxide.

Reaction: SnCl₄ + 4 LiOC(CH₃)₃ → Sn(OC(CH₃)₃)₄ + 4 LiCl(s)

Causality & Experimental Insight: The driving force for this reaction is the formation of the thermodynamically stable and insoluble lithium chloride (LiCl) salt. By conducting the reaction in a non-polar aprotic solvent (e.g., hexane or heptane), the LiCl precipitates as it forms, effectively driving the reaction to completion according to Le Châtelier's principle. This insolubility provides a straightforward initial purification step via filtration. Precise stoichiometry is crucial to prevent the formation of mixed-ligand chloro-alkoxide species, SnClₓ(OtBu)₄₋ₓ, which can be difficult to separate from the final product.[2]

-

System Preparation: Assemble a Schlenk flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser under an inert atmosphere (dry Argon or Nitrogen). All glassware must be rigorously oven-dried or flame-dried prior to use.

-

Reagent Preparation: In a separate Schlenk flask, prepare a solution of lithium tert-butoxide (4.0 equivalents) in anhydrous hexane.

-

Reaction Setup: Charge the main reaction flask with a solution of Tin(IV) chloride (1.0 equivalent) in anhydrous hexane. Cool the flask to 0 °C using an ice bath to moderate the initial exothermic reaction.

-

Addition: Add the lithium tert-butoxide solution dropwise to the stirred SnCl₄ solution over 1-2 hours. A voluminous white precipitate of LiCl will form immediately.

-

Reaction Completion: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Continue stirring for an additional 12-16 hours to ensure the reaction goes to completion.

-

Initial Isolation: The resulting slurry is then processed for purification as described in Section 3.

Method B: In-situ Neutralization with an Amine Base

This method generates the tert-butoxide nucleophile in situ from tert-butanol using a base to neutralize the liberated HCl.

Reaction: SnCl₄ + 4 HOC(CH₃)₃ + 4 R₃N → Sn(OC(CH₃)₃)₄ + 4 R₃NH⁺Cl⁻(s)

Causality & Experimental Insight: This approach avoids the need to pre-form the alkali metal alkoxide. A suitable non-nucleophilic base, such as dry diethylamine or ammonia, is used.[9] The choice of base is critical. While ammonia is effective, it can sometimes lead to chloride- and nitrogen-containing impurities in the final product. Volatile amines like diethylamine are often preferred because the resulting amine hydrochloride salt is insoluble in non-polar solvents and any excess amine can be easily removed under vacuum.[3]

-

System Preparation: Use the same rigorously dried, inert atmosphere setup as in Method A.

-

Reagent Preparation: Charge the reaction flask with a solution of Tin(IV) chloride (1.0 equivalent) and tert-butanol (4.0 equivalents) in anhydrous heptane.

-

Reaction Setup: Cool the flask to 0 °C.

-

Addition: Slowly add dry diethylamine (4.0 equivalents) to the stirred solution. The amine hydrochloride salt will precipitate.

-

Reaction Completion: Allow the reaction to warm to room temperature and stir overnight.

-

Initial Isolation: The product is isolated from the salt byproduct as detailed in the next section.

Purification: Achieving High Purity for Demanding Applications

The purity of Tin(IV) tert-butoxide is paramount for its use as a precursor, as impurities can negatively impact the properties of the resulting materials.[3] The purification strategy is a two-stage process involving the removal of solid byproducts followed by distillation or sublimation to isolate the volatile product.

Workflow for Synthesis and Purification

Caption: Overall workflow for the synthesis and purification of Tin(IV) tert-butoxide.

Step-by-Step Purification Protocol:

-

Filtration: Under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques with a filter cannula), filter the crude reaction slurry to remove the precipitated salt (LiCl or R₃NH⁺Cl⁻). Wash the salt cake with a small amount of fresh anhydrous solvent to recover any entrained product.

-

Solvent Removal: Combine the filtrate and washings. Remove the solvent under reduced pressure using a rotary evaporator to yield the crude, solid Tin(IV) tert-butoxide.

-

Final Purification: The most effective method for obtaining high-purity material is distillation or sublimation under high vacuum.[2][3]

-

Set up a short-path distillation apparatus.

-

Heat the crude product gently under vacuum (e.g., 65-75 °C at <1 Torr).

-

The pure Tin(IV) tert-butoxide will distill or sublime as a colorless liquid or white solid, which crystallizes upon cooling in the receiver flask.

-

This step effectively separates the volatile product from any non-volatile impurities or oligomeric species.

-

Analytical Characterization: A Self-Validating System

Confirmation of the product's identity and purity is essential. A combination of spectroscopic techniques provides a definitive characterization.

Table 2: Key Spectroscopic Data for Tin(IV) tert-butoxide

| Technique | Key Feature | Expected Result |

| ¹H NMR (CDCl₃) | Singlet for methyl protons | δ ≈ 1.3-1.4 ppm |

| ¹³C NMR (CDCl₃) | Two resonances for t-Bu group | δ ≈ 32 ppm (-CH₃), δ ≈ 70 ppm (-C(CH₃)₃) |

| ¹¹⁹Sn NMR (C₆D₆) | Single resonance for Sn center | Characteristic chemical shift for 4-coordinate tin[3] |

| FT-IR (Nujol mull) | Sn-O stretching vibration | ν ≈ 550-650 cm⁻¹ |

| FT-IR (Nujol mull) | Absence of O-H stretch | No broad peak at ν ≈ 3200-3600 cm⁻¹ |

Trustworthiness through Analysis: The absence of an O-H band in the IR spectrum confirms the anhydrous nature of the product. A single, sharp singlet in the ¹H NMR spectrum indicates a clean product free of residual alcohol or partially substituted species. The ¹¹⁹Sn NMR provides direct evidence of the tin atom's chemical environment, serving as a crucial fingerprint for the target compound.[3]

Safety, Handling, and Storage

Hazard Overview:

-

Tin(IV) chloride (Precursor): Extremely corrosive and a strong Lewis acid. It reacts violently with water, releasing HCl gas, and causes severe burns upon contact.[10][11][12] All manipulations must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves, splash goggles, and a lab coat.[13][14]

-

Tin(IV) tert-butoxide (Product): Classified as an organotin compound and is hazardous.[6] It is highly sensitive to moisture and air.

-

Solvents: Organic solvents like hexane and heptane are flammable.

Handling and Storage:

-

Always handle Tin(IV) tert-butoxide under a dry, inert atmosphere (e.g., in a glovebox).

-

Store the final product in a sealed container (e.g., a glass ampule or Schlenk tube) in a cool, dry place, away from moisture and sources of ignition.

Reaction Mechanism Visualization

Sources

- 1. researchgate.net [researchgate.net]

- 2. brinkerlab.unm.edu [brinkerlab.unm.edu]

- 3. Tin(IV)tert-butoxide | 36809-75-3 | Benchchem [benchchem.com]

- 4. Tin oxide based nanostructured materials: synthesis and potential applications - Nanoscale (RSC Publishing) [pubs.rsc.org]

- 5. d-nb.info [d-nb.info]

- 6. Tin(IV) t-butoxide | Sn(OtBu)4 | C16H36SnO4 - Ereztech [ereztech.com]

- 7. Tin(IV) tert-butoxide | C16H36O4Sn | CID 16685074 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. BNT Chemicals | Tin Chloride [bnt-chemicals.com]

- 9. WO2014077785A1 - Process for the preparation of liquid tin(ii) alkoxides - Google Patents [patents.google.com]

- 10. chemos.de [chemos.de]

- 11. nj.gov [nj.gov]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. chemicalbook.com [chemicalbook.com]

- 14. carlroth.com [carlroth.com]

An In-depth Technical Guide to Tin(IV) tert-butoxide: A Versatile Precursor for Materials Science and Catalysis

This guide provides an in-depth technical overview of Tin(IV) tert-butoxide (CAS No. 36809-75-3), a pivotal organotin compound. Designed for researchers, materials scientists, and chemical process developers, this document moves beyond a simple recitation of properties to explore the causal relationships between its molecular structure and its functional applications. We will delve into its synthesis, reactivity, and its role as a high-purity precursor for advanced materials and as a catalyst in organic transformations, all grounded in established scientific principles and methodologies.

Core Molecular Profile and Physicochemical Properties

Tin(IV) tert-butoxide, with the chemical formula Sn(OC(CH₃)₃)₄, is a colorless, low-melting solid that is highly sensitive to moisture.[1][2][3] Its utility is fundamentally derived from the unique characteristics imparted by the four bulky tert-butoxide ligands surrounding a central tin(IV) atom.

The steric hindrance from these ligands is a critical design feature. Unlike smaller alkoxides like tin(IV) ethoxide, which exists as a tetramer, the significant steric demand of the tert-butoxide groups prevents oligomerization.[4][5] This results in a monomeric structure in both solid and solution phases, a key factor that enhances its volatility and solubility in non-polar organic solvents.[4][5] This volatility is particularly advantageous for gas-phase deposition techniques such as Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD).

Table 1: Physicochemical Properties of Tin(IV) tert-butoxide

| Property | Value | Source(s) |

| CAS Number | 36809-75-3 | [1][6] |

| Molecular Formula | C₁₆H₃₆O₄Sn | [6][7] |

| Molecular Weight | 411.16 g/mol | [8] |

| Appearance | White to off-white low-melting solid or turbid colorless liquid | [1][3][8] |

| Melting Point | 40-44 °C (lit.) | [1] |

| Boiling Point | 65 °C at 0.3 mmHg | [1][2] |

| Density | ~1.06 g/cm³ | [1][2] |

| IUPAC Name | tetrakis[(2-methylpropan-2-yl)oxy]stannane | [7] |

Synthesis and Purification: A Chemist's Perspective

The synthesis of Tin(IV) tert-butoxide demands rigorous anhydrous conditions to prevent the facile hydrolysis of the tin-oxygen bonds.[4] Several synthetic routes have been established, with the choice often dictated by desired purity, scale, and available starting materials.

Common Synthetic Pathways

-

Salt Metathesis (from SnCl₄): This is a widely used and effective method. It involves the reaction of tin(IV) chloride with an alkali metal alkoxide, such as lithium or sodium tert-butoxide. The reaction is driven by the formation of an insoluble alkali metal chloride (e.g., LiCl or NaCl), which precipitates out of the reaction mixture.[4]

-

Causality: The large difference in lattice energy between the starting alkali alkoxide and the resulting alkali chloride byproduct makes this reaction thermodynamically favorable, often leading to high yields.

-

-

Amine-Mediated Alcoholysis (from SnCl₄): Another common approach involves the direct reaction of tin(IV) chloride with tert-butanol in the presence of a suitable base, like diethylamine or pyridine, to scavenge the HCl byproduct.[4][5] The amine hydrochloride salt precipitates and can be removed by filtration.[4]

-

Causality: The base is essential to drive the equilibrium towards the product by neutralizing the generated HCl, which would otherwise lead to undesirable side reactions or prevent the reaction from proceeding to completion.

-

Purification Strategy

The purity of Tin(IV) tert-butoxide is paramount for its applications in electronics and materials science.[4] The primary purification method leverages its volatility. After initial filtration to remove salt byproducts, high-purity material is obtained via distillation or sublimation under reduced pressure (e.g., at 85°C and 40 Pa).[4] This technique effectively separates the volatile product from non-volatile impurities.

Caption: Primary synthesis routes for Tin(IV) tert-butoxide.

Core Reactivity and Mechanistic Considerations

The chemistry of Tin(IV) tert-butoxide is dominated by the reactivity of the Sn-O bond and the Lewis acidic nature of the tin center.

Hydrolysis and the Sol-Gel Process

The most significant reaction is its rapid hydrolysis upon exposure to water. This reaction proceeds in a stepwise manner, replacing tert-butoxide ligands with hydroxyl groups, which then undergo condensation to form Sn-O-Sn bridges.[5] This is the fundamental chemistry underpinning the sol-gel process .

The sol-gel process is a versatile method for producing high-purity metal oxides.[5] By carefully controlling the hydrolysis and condensation of Tin(IV) tert-butoxide, one can produce tin(IV) oxide (SnO₂) in various forms, including monolithic glasses, thin films, and nanoparticles.[5][9] The process allows for molecular-level mixing, enabling the creation of highly homogeneous doped or mixed-metal oxide materials.[4]

Caption: Generalized workflow for the sol-gel synthesis of SnO₂.

Lewis Acidity and Catalysis

The tin(IV) center is electron-deficient and possesses empty 5d orbitals, allowing it to function as an effective Lewis acid.[4][10] It can coordinate to atoms with lone pairs, such as oxygen or nitrogen, activating substrates for subsequent reactions. This property makes organotin(IV) compounds valuable catalysts in organic synthesis, particularly for esterification and transesterification reactions.[4] While less common than its titanium analogue, the principle of Lewis acid catalysis applies.[10][11]

Ligand Exchange and Transalcoholysis

The tert-butoxide ligands can be exchanged with other alcohols (transalcoholysis) or ligands like acetates.[4] This reaction is useful for synthesizing mixed-ligand tin(IV) complexes [Sn(O-t-Bu)₄₋ₙ(OR')ₙ] or other tin alkoxides that may be more difficult to prepare directly.[4] The reaction can often be driven to completion by removing the liberated tert-butanol from the reaction mixture.[5]

Key Applications in Advanced Materials

The high purity and favorable physical properties of Tin(IV) tert-butoxide make it a premier precursor for fabricating tin-based materials.

Precursor for Thin Film Deposition (CVD & ALD)

Tin(IV) tert-butoxide is an ideal precursor for producing tin(IV) oxide (SnO₂) thin films via techniques like Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD).

-

Why it works: Its monomeric nature and volatility allow for consistent transport into the deposition chamber.[4][5] It undergoes thermal decomposition or reaction with a co-reactant (like water or ozone) on a heated substrate to form high-quality, uniform SnO₂ films.[12]

-

Applications of SnO₂ Films: These films are transparent conductors, crucial components in gas sensors, optoelectronic devices, and as protective coatings.[4]

Synthesis of Nanomaterials

Beyond thin films, Tin(IV) tert-butoxide is employed in the synthesis of SnO₂ nanoparticles and nanowires. These nanostructured materials are of great interest for applications in catalysis, energy storage (e.g., lithium-ion battery anodes), and sensor technologies due to their high surface-area-to-volume ratio.

Safety, Handling, and Storage

As with any reactive chemical, proper handling of Tin(IV) tert-butoxide is critical. It is classified as harmful if swallowed, in contact with skin, and toxic if inhaled.[13][14][15] It causes skin and serious eye irritation and may cause respiratory irritation.[14][15]

Table 2: GHS Hazard and Precautionary Information

| Classification | GHS Hazard Statement(s) | Precautionary Statement(s) (Selected) |

| Acute Toxicity | H302: Harmful if swallowed. H312: Harmful in contact with skin. H331: Toxic if inhaled. | P261: Avoid breathing dust/fume. P270: Do not eat, drink or smoke when using this product. P280: Wear protective gloves/protective clothing/eye protection. |

| Irritation | H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. | P302+P352: IF ON SKIN: Wash with plenty of soap and water. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

Protocol: Safe Handling and Storage

This protocol is a self-validating system designed to mitigate the inherent risks of the compound.

-

Engineering Controls: All manipulations must be performed under an inert atmosphere (e.g., in a nitrogen or argon-filled glovebox) or using Schlenk line techniques.[13] This is non-negotiable to prevent hydrolysis from atmospheric moisture.[13] A well-ventilated fume hood is required for any transfers outside of a glovebox.[14]

-

Personal Protective Equipment (PPE): Wear nitrile or rubber gloves, a chemical-resistant lab coat, and chemical safety goggles or a face shield at all times.[14]

-

Storage: Store the compound in its original, tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials like oxidizing agents and water.[13][14] The container should be stored under an inert gas blanket.[13]

-

Spill & Disposal: In case of a spill, avoid creating dust.[13] Sweep up the solid material carefully and place it in a suitable, closed container for disposal.[13] Waste must be disposed of as hazardous chemical waste through a licensed disposal company, in accordance with local, state, and federal regulations.[13][14]

Experimental Protocol: Sol-Gel Synthesis of SnO₂ Nanoparticles

This protocol provides a representative, step-by-step methodology for synthesizing tin oxide nanoparticles. The causality for each step is explained to ensure reproducibility and understanding.

Objective: To synthesize SnO₂ nanoparticles via a controlled hydrolysis of Tin(IV) tert-butoxide.

Materials:

-

Tin(IV) tert-butoxide (CAS 36809-75-3)

-

Anhydrous Ethanol (EtOH)

-

Deionized Water

-

Nitric Acid (as catalyst, optional)

-

Anhydrous solvent (e.g., Toluene for azeotropic removal of water/alcohol, if needed)

Procedure:

-

Precursor Solution Preparation:

-

Action: In a glovebox or under a steady stream of argon, dissolve a specific molar quantity of Tin(IV) tert-butoxide in anhydrous ethanol to create a stock solution (e.g., 0.1 M).

-

Causality: Performing this step under inert conditions is critical to prevent premature, uncontrolled hydrolysis which would lead to a non-uniform, aggregated product. Ethanol is chosen as a common solvent for alkoxides.

-

-

Hydrolysis Solution Preparation:

-

Action: In a separate flask, prepare a solution of deionized water in ethanol. The molar ratio of water to the tin precursor is a critical parameter (e.g., start with a ratio of 4:1 H₂O:Sn). A small amount of acid (e.g., HNO₃) can be added to catalyze the hydrolysis.

-

Causality: The water-to-alkoxide ratio directly controls the kinetics of hydrolysis and condensation, influencing the final particle size and morphology. Acid catalysis promotes hydrolysis but can slow condensation, often leading to more linear polymer chains rather than highly cross-linked networks.

-

-

Controlled Hydrolysis:

-

Action: While vigorously stirring the Tin(IV) tert-butoxide solution, add the water/ethanol solution dropwise over an extended period (e.g., 30-60 minutes) using a dropping funnel.

-

Causality: Slow, dropwise addition is essential to maintain a homogeneous reaction and prevent localized, rapid precipitation. This ensures the formation of uniform nuclei, which is key to achieving a narrow particle size distribution.

-

-

Aging/Gelation:

-

Action: After the addition is complete, allow the resulting colloidal suspension (sol) to stir at room temperature for a set period (e.g., 2-24 hours).

-

Causality: This "aging" step allows the condensation reactions to proceed, forming the Sn-O-Sn network and strengthening the gel structure. The duration of aging affects the degree of cross-linking.

-

-

Isolation and Purification:

-

Action: Isolate the precipitate by centrifugation. Wash the resulting solid multiple times with ethanol and then with deionized water to remove unreacted precursors and byproducts.

-

Causality: Washing is crucial for removing organic residues and ionic impurities that could affect the properties of the final material.

-

-

Drying and Calcination:

-

Action: Dry the washed solid in an oven at a moderate temperature (e.g., 80-100 °C) to remove residual solvent. Finally, calcine the dried powder in a furnace at a higher temperature (e.g., 400-600 °C) in air for several hours.

-

Causality: Drying removes the solvent. Calcination serves two purposes: it burns off any remaining organic residues from the alkoxide ligands and it induces crystallization of the amorphous tin hydroxide/oxide into the desired crystalline phase of SnO₂ (cassiterite).[12] The temperature and duration of calcination will determine the final crystallite size and degree of crystallinity.

-

References

-

Prochem, Inc. (n.d.). Tin (IV) t-Butoxide - Safety Data Sheet. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Tin(IV) tert-butoxide | C16H36O4Sn | CID 16685074. PubChem. Retrieved from [Link]

-

Castillo, M. L., et al. (2009). Sol–gel synthesis of monolithic tin-doped silica glass. Journal of Materials Chemistry. Retrieved from [Link]

-

SpectraBase. (n.d.). Tin(IV) tert-butoxide [13C NMR] - Spectrum. Retrieved from [Link]

-

ResearchGate. (n.d.). Molecular Structure of tin (IV) tert-butoxide. Retrieved from [Link]

-

American Elements. (n.d.). Tin(IV) tert-butoxide. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Tin(IV)tert-butoxide | C16H36O4Sn | CID 71317314. PubChem. Retrieved from [Link]

-

Chemsrc. (n.d.). tin(IV) tert-butoxide | CAS#:3275-19-2. Retrieved from [Link]

- Hampden-Smith, M. J., Wark, T. A., & Brinker, C. J. (1992). The solid state and solution structures of tin(IV) alkoxide compounds and their use as precursors to form tin oxide.

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Multifaceted Applications of Titanium(IV) Tert-Butoxide as a Catalyst. Retrieved from [Link]

-

Ereztech. (n.d.). Tin(IV) t-butoxide | Sn(OtBu)4 | C16H36SnO4. Retrieved from [Link]

- Gancheva, M., et al. (2011). Influence of ethylene glycol on the hydrolysis-condensation behavior of Ti(IV) butoxide.

-

Malik, M. A., et al. (2013). Deposition of tin sulfide thin films from novel, volatile (fluoroalkythiolato)tin(IV) precursors. ResearchGate. Retrieved from [Link]

-

Sanagi, M. M., et al. (2013). Preparation and characterization of new sol–gel titanium(IV) butoxide–cyanopropyltriethoxysilane hybrid sorbent for extraction of polar aromatic amines. ResearchGate. Retrieved from [Link]

- Thongtem, S., et al. (2016). SYNTHESIS AND CHARACTERIZATION OF TiO2 NANOPOWDERS FOR FABRICATION OF DYE SENSITIZED SOLAR CELLS. Chiang Mai Journal of Science.

-

Ballivet-Tkatchenko, D. (2015). Tin-based Catalysts. In Sustainable Catalysis: With Non-endangered Metals, Part 2. Royal Society of Chemistry. Retrieved from [Link]

-

Nilsen, O., et al. (2020). tert-butoxides as Precursors for Atomic Layer Deposition of Alkali Metal Containing Thin Films. OSTI.GOV. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Characteristic Reactions of Tin Ions (Sn²⁺, Sn⁴⁺). Retrieved from [Link]

-

Kayanuma, M., et al. (2009). Control of Hydrolysis and Condensation Reactions of Titanium tert-butoxide by Chemical Modification with Catechol. ResearchGate. Retrieved from [Link]

Sources

- 1. TIN(IV) TERT-BUTOXIDE | 36809-75-3 [chemicalbook.com]

- 2. americanelements.com [americanelements.com]

- 3. Tin(IV) t-butoxide | Sn(OtBu)4 | C16H36SnO4 - Ereztech [ereztech.com]

- 4. Tin(IV)tert-butoxide | 36809-75-3 | Benchchem [benchchem.com]

- 5. brinkerlab.unm.edu [brinkerlab.unm.edu]

- 6. scbt.com [scbt.com]

- 7. Tin(IV) tert-butoxide | C16H36O4Sn | CID 16685074 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. strem.com [strem.com]

- 9. Sol–gel synthesis of monolithic tin-doped silica glass - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. books.rsc.org [books.rsc.org]

- 11. nbinno.com [nbinno.com]

- 12. researchgate.net [researchgate.net]

- 13. chemicalbook.com [chemicalbook.com]

- 14. prochemonline.com [prochemonline.com]

- 15. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

Molecular formula and weight of Tin(IV) tert-butoxide

An In-Depth Technical Guide to Tin(IV) tert-butoxide: Synthesis, Properties, and Applications

Introduction

Tin(IV) tert-butoxide, with the chemical formula Sn(OC(CH₃)₃)₄, is an organotin compound that serves as a critical precursor and catalyst in various fields of chemical synthesis and materials science. Its unique structural characteristics, stemming from the sterically demanding tert-butoxide ligands, dictate its physical properties and chemical reactivity. This guide provides a comprehensive overview for researchers, scientists, and drug development professionals, detailing its fundamental properties, synthesis protocols, reactivity, applications, and safety considerations. The focus is on the causality behind its utility, particularly as a precursor for tin(IV) oxide (SnO₂) nanomaterials and as a Lewis acid catalyst.

Chemical Identity and Physicochemical Properties

Tin(IV) tert-butoxide is a colorless, low-melting solid that is highly sensitive to air and moisture.[1][2] The bulky tert-butyl groups prevent the oligomerization common in other metal alkoxides, rendering the compound monomeric.[3] This monomeric nature contributes to its volatility, a key property for its application in chemical vapor deposition techniques.

Table 1: Physicochemical Properties of Tin(IV) tert-butoxide

| Property | Value |

| Molecular Formula | C₁₆H₃₆O₄Sn[4][5][6] |

| Molecular Weight | 411.16 g/mol |

| IUPAC Name | tetrakis[(2-methylpropan-2-yl)oxy]stannane[2][4] |

| CAS Number | 36809-75-3[4][5][6] |

| Appearance | Colorless low-melting solid[2] |

| Melting Point | 40-45 °C[2] |

| Boiling Point | 65 °C at 0.3 mmHg[2] |

| Density | 1.05 - 1.06 g/cm³[1][2] |

Synthesis and Purification

The synthesis of Tin(IV) tert-butoxide requires strict anhydrous conditions to prevent the formation of tin oxides through hydrolysis.[7] The choice of synthetic route often depends on the desired purity, scale, and available starting materials.

Synthetic Methodologies

Two primary, high-yield methods are commonly employed:

-

Salt Metathesis Reaction: This is one of the most direct and effective routes, involving the reaction of tin(IV) chloride (SnCl₄) with an alkali metal tert-butoxide, such as lithium or sodium tert-butoxide.[7] The driving force for this reaction is the formation of a stable, insoluble alkali metal chloride (e.g., LiCl), which can be easily removed by filtration.

-

Amine-Mediated Alcoholysis: This method involves the direct reaction of tin(IV) chloride with tert-butanol in the presence of a suitable base, such as diethylamine or pyridine.[3] The base acts as a scavenger for the hydrogen chloride (HCl) byproduct, forming an insoluble amine hydrochloride salt that is subsequently filtered off.[7] This approach avoids the need to pre-form the alkali metal alkoxide.

Experimental Protocol: Synthesis via Salt Metathesis

This protocol describes a representative lab-scale synthesis of Tin(IV) tert-butoxide.

Materials:

-

Tin(IV) chloride (SnCl₄)

-

Lithium tert-butoxide (LiOtBu)

-

Anhydrous hexane (or other inert, non-polar solvent)

-

Inert gas supply (Argon or Nitrogen)

-

Schlenk line apparatus

Procedure:

-

Setup: Assemble a flame-dried Schlenk flask equipped with a magnetic stir bar, addition funnel, and condenser under a positive pressure of inert gas.

-

Reaction Mixture: In the flask, suspend lithium tert-butoxide (4.1 equivalents) in anhydrous hexane.

-

Reactant Addition: Slowly add a solution of tin(IV) chloride (1 equivalent) in anhydrous hexane to the stirred suspension via the addition funnel at 0 °C (ice bath). The addition should be controlled to manage the exothermic reaction.

-

Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir overnight to ensure the reaction goes to completion.

-

Isolation: Remove the precipitated lithium chloride by filtration under inert atmosphere using a cannula or a Schlenk filter.

-

Purification: Remove the solvent from the filtrate under reduced pressure. The resulting crude product can be further purified by vacuum distillation or sublimation to yield high-purity Tin(IV) tert-butoxide.[7]

Synthesis and Purification Workflow

The following diagram illustrates the key stages in the synthesis and purification of Tin(IV) tert-butoxide.

Caption: Workflow for the synthesis of Tin(IV) tert-butoxide.

Reactivity and Mechanistic Principles

Lewis Acidity

The core of Tin(IV) tert-butoxide's catalytic activity lies in its nature as a Lewis acid.[7] The tin atom is electron-deficient and possesses empty 5d orbitals, allowing it to expand its coordination sphere by accepting electron pairs from Lewis bases, such as the oxygen or nitrogen atoms in organic substrates.[7] This interaction activates the substrate, facilitating transformations like esterification and transesterification.

Hydrolysis

Tin(IV) tert-butoxide is extremely sensitive to moisture. It readily undergoes hydrolysis, even with trace amounts of water, to form tin oxides. This high reactivity is harnessed in sol-gel processes to produce tin(IV) oxide materials under controlled conditions.

Transalcoholysis

The tert-butoxide ligands can be exchanged with other alkoxy groups through a transalcoholysis reaction.[7] This is particularly useful for synthesizing other tin alkoxides by reacting Tin(IV) tert-butoxide with a different alcohol. The reaction can be driven to completion by removing the liberated tert-butanol, often through azeotropic distillation.[3] For example, reacting Tin(IV) tert-butoxide with isobutanol can quantitatively produce the corresponding tin(IV) isobutoxide.[7]

Applications in Research and Drug Development

The utility of Tin(IV) tert-butoxide spans materials science and synthetic chemistry.

Precursor for Tin(IV) Oxide (SnO₂) Materials

The primary application of Tin(IV) tert-butoxide is as a single-source precursor for the deposition of tin(IV) oxide (SnO₂) thin films and nanostructures.[8] Its volatility and clean thermal decomposition make it ideal for:

-

Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD): These techniques are used to create highly uniform, transparent, and conductive SnO₂ coatings for applications in gas sensors, optoelectronic devices, and energy storage.[8]

-

Sol-Gel Processes: Controlled hydrolysis of Tin(IV) tert-butoxide is used to synthesize SnO₂ nanoparticles, nanowires, and mesoporous structures for catalysis and battery applications.[7][9]

Catalysis

As a Lewis acid, Tin(IV) tert-butoxide and related organotin(IV) compounds are effective catalysts in organic synthesis.[7] They are particularly noted for their high-temperature stability in reactions such as:

-

Esterification and Transesterification: Catalyzing the formation of esters, which are common functional groups in active pharmaceutical ingredients and polymers.[7][10]

-

Polymer Synthesis: Used in the preparation of polyesters and other polymers where controlled catalysis is required.

Synthesis of Advanced Materials

Tin(IV) tert-butoxide serves as a versatile building block for more complex materials. Through reactions like transalcoholysis, it can be used to create heteroleptic (mixed-ligand) or heterometallic alkoxides.[7] These precursors allow for the synthesis of multi-component metal oxide materials with precisely tailored electronic and chemical properties at the molecular level.[7]

Safety and Handling

Tin(IV) tert-butoxide is a hazardous substance and must be handled with appropriate precautions.

Hazard Summary:

-

Toxicity: Toxic if inhaled and harmful if swallowed or in contact with skin.[4][11]

-

Irritation: Causes serious eye and skin irritation, and may cause respiratory irritation.[1][11]

-

Reactivity: Highly sensitive to air and moisture.[1]

Table 2: GHS Hazard Information

| Hazard Statement | Description |

| H302 + H312 | Harmful if swallowed or in contact with skin |

| H315 | Causes skin irritation |

| H319 | Causes serious eye irritation |

| H331 | Toxic if inhaled |

| H335 | May cause respiratory irritation |

Recommended Handling Procedures:

-

Engineering Controls: Always handle in a well-ventilated area, preferably within a fume hood or glovebox.[11] Handle and store under an inert gas like argon or nitrogen.[1][11]

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.[1][11] A respirator may be required if dusts are generated.

-

Storage: Store in a cool, dry place away from incompatible materials.[11] Keep the container tightly sealed to prevent exposure to moisture and air.[1]

-

Spills: In case of a spill, avoid generating dust.[12] Sweep up the solid material carefully and place it in a suitable, closed container for disposal.[11]

First-Aid Measures:

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen and seek immediate medical attention.[13]

-

Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing.[13]

-

Eye Contact: Rinse cautiously with water for at least 15 minutes. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][11]

-

Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[13]

References

- Benchchem. (n.d.). Tin(IV)tert-butoxide.

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 16685074, Tin(IV) tert-butoxide. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 71317314, Tin(IV)tert-butoxide. Retrieved from [Link]

-

American Elements. (n.d.). Tin(IV) tert-butoxide. Retrieved from [Link]

-

Ereztech. (n.d.). Tin (IV) t-Butoxide - Safety Data Sheet. Retrieved from [Link]

-

SpectraBase. (n.d.). Tin(IV) tert-butoxide - 13C NMR Spectrum. Retrieved from [Link]

-

ResearchGate. (n.d.). Molecular Structure of tin (IV) tert-butoxide. Retrieved from [Link]

- Boyle, T. J., & Doughty, S. M. (1996). The solid state and solution structures of tin(IV) alkoxide compounds and their use as precursors to form tin oxide.

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Multifaceted Applications of Titanium(IV) Tert-Butoxide as a Catalyst. Retrieved from [Link]

-

Ereztech. (n.d.). Tin(IV) t-butoxide. Retrieved from [Link]

-

ResearchGate. (n.d.). Understanding the Structure and Reactivity of Mixed Titanium(IV) Alkoxide and Tin(II)/(IV) Carboxylates as Esterification Catalysts. Retrieved from [Link]

-

ResearchGate. (n.d.). Titanium(IV) tert Butoxide tert Butyl Hydroperoxide System as Oxidant for CH Bonds in Hydrocarbons and Oxygen-containing Compounds. Retrieved from [Link]

-

Wiley. (2011). Applications of Transition Metal Catalysis in Drug Discovery and Development. Retrieved from [Link]

Sources

- 1. chemicalbook.com [chemicalbook.com]

- 2. americanelements.com [americanelements.com]

- 3. brinkerlab.unm.edu [brinkerlab.unm.edu]

- 4. Tin(IV) tert-butoxide | C16H36O4Sn | CID 16685074 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Tin(IV)tert-butoxide | C16H36O4Sn | CID 71317314 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. scbt.com [scbt.com]

- 7. Tin(IV)tert-butoxide | 36809-75-3 | Benchchem [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. Tin(IV) tert-butoxide 99.99+ trace metals 36809-75-3 [sigmaaldrich.com]

- 10. researchgate.net [researchgate.net]

- 11. prochemonline.com [prochemonline.com]

- 12. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 13. Page loading... [wap.guidechem.com]

A Comprehensive Technical Guide to the Safe Handling and Application of Tin(IV) tert-butoxide

For researchers, scientists, and drug development professionals, the successful application of reactive precursors like Tin(IV) tert-butoxide hinges on a deep understanding of its chemical nature and the implementation of rigorous handling protocols. This guide provides an in-depth perspective on the safe and effective use of Tin(IV) tert-butoxide, moving beyond a simple recitation of safety data to explain the causality behind necessary precautions. Our focus is on creating a self-validating system of laboratory practices that ensure both personnel safety and experimental integrity.

Tin(IV) tert-butoxide, with the chemical formula Sn(OC(CH₃)₃)₄, is a valuable precursor in materials science, particularly for the deposition of tin(IV) oxide (SnO₂) thin films and nanostructures. Its utility is rooted in its volatility and thermal decomposition properties, which are ideal for chemical vapor deposition (CVD) and atomic layer deposition (ALD) techniques. While its direct application in drug development is less documented, organotin compounds, in general, have garnered significant interest for their potential as anticancer and antiproliferative agents.[1][2][3] The synthesis of novel, biologically active organotin complexes often requires highly pure and reactive starting materials, a role that Tin(IV) tert-butoxide could fulfill. Understanding its reactivity is therefore paramount for any researcher considering its use in synthetic chemistry pathways.

The Chemical Rationale for Stringent Handling: Understanding Reactivity

The core principle underpinning all handling procedures for Tin(IV) tert-butoxide is its high sensitivity to moisture.[4][5] This reactivity stems from the significant partial positive charge on the tin atom and the good leaving group nature of the tert-butoxide moieties.

Hydrolysis: In the presence of water, Tin(IV) tert-butoxide readily hydrolyzes to form tin oxides and tert-butanol.[6] This reaction is often rapid and exothermic.

Sn(O-t-Bu)₄ + 2H₂O → SnO₂ + 4 t-BuOH

This seemingly simple reaction has profound implications for both safety and experimental outcomes:

-

Safety: The uncontrolled release of heat can lead to pressure buildup in sealed containers. The formation of finely divided tin oxide particles can create an inhalation hazard.

-

Experimental Integrity: The premature hydrolysis of the precursor negates its intended function, leading to the formation of undesired byproducts and the failure of thin-film deposition or synthetic reactions.

Therefore, the imperative to handle Tin(IV) tert-butoxide under an inert, anhydrous atmosphere is not merely a recommendation but a fundamental requirement for its successful and safe utilization.[4][5]

Hazard Identification and Risk Mitigation

A thorough understanding of the hazards associated with Tin(IV) tert-butoxide is the first step in developing a robust safety protocol. The following table summarizes the key hazards identified in Safety Data Sheets (SDS).

| Hazard Classification | Description | GHS Pictograms |

| Acute Toxicity (Oral, Dermal, Inhalation) | Harmful if swallowed, in contact with skin, or if inhaled.[4][7] | ❗ |

| Skin Corrosion/Irritation | Causes skin irritation.[4][7] | ❗ |

| Serious Eye Damage/Eye Irritation | Causes serious eye irritation.[4][7] | ❗ |

| Specific Target Organ Toxicity (Single Exposure) | May cause respiratory irritation.[4][5] | ❗ |

| Flammability | Flammable solid.[7] | 🔥 |

Mitigation Strategy: A multi-layered approach to risk mitigation is essential. This involves a combination of engineering controls, administrative controls, and personal protective equipment (PPE).

Engineering Controls: The First Line of Defense

The primary engineering control for handling Tin(IV) tert-butoxide is the use of a certified chemical fume hood or a glovebox.[4][5]

-

Chemical Fume Hood: Provides effective ventilation to prevent the inhalation of dust and vapors.[4][5] The work should be conducted at least 6 inches inside the sash to ensure optimal containment.

-

Glovebox: For manipulations requiring a strictly inert atmosphere, a glovebox backfilled with an inert gas (e.g., argon or nitrogen) is the preferred engineering control.[4][5] This not only protects the user from inhalation exposure but also protects the compound from atmospheric moisture.

Personal Protective Equipment (PPE): A Necessary Barrier

The selection of appropriate PPE is critical to prevent dermal and eye contact.

| PPE Category | Specification | Rationale |

| Hand Protection | Nitrile or rubber gloves.[4] Gloves should be inspected before use and a proper removal technique should be employed. | To prevent skin contact. The use of double gloving is recommended for enhanced protection. |

| Eye Protection | Chemical safety goggles and a face shield.[4][5] | To protect against splashes and dust. |

| Skin and Body Protection | A complete suit protecting against chemicals, such as a lab coat.[4] | To prevent contamination of personal clothing. |

| Respiratory Protection | An approved respirator should be used if engineering controls are not sufficient to maintain airborne concentrations below exposure limits.[4] | To prevent inhalation of dust or aerosols. |

Experimental Protocols: A Self-Validating Workflow

The following protocols are designed to be self-validating, meaning that adherence to the steps inherently minimizes risk and promotes experimental success.

Protocol for Handling and Dispensing

This workflow is designed to prevent moisture contamination and user exposure.

Caption: Workflow for Safe Handling and Dispensing.

Step-by-Step Methodology:

-

Preparation:

-

Don all required PPE as outlined in the table above.

-

Ensure the fume hood or glovebox is functioning correctly. If using a glovebox, purge with inert gas to reduce oxygen and moisture levels to a minimum.

-

All glassware must be oven-dried and cooled under a stream of inert gas or in a desiccator.

-

-

Handling:

-

Allow the Tin(IV) tert-butoxide container to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture.

-

Conduct all transfers and dispensing within the inert atmosphere of the glovebox or under a positive pressure of inert gas in a fume hood.

-

Use clean, dry spatulas and weighing boats.

-

Once the desired amount is dispensed, securely reseal the container, preferably with paraffin film, to ensure a moisture-tight seal.

-

-

Cleanup:

-

Quench any residual material on spatulas or weighing boats by slowly adding to a beaker of isopropanol before disposal.

-

Wash all contaminated glassware thoroughly.

-

Dispose of all contaminated waste, including gloves and weighing boats, in a designated, sealed waste container.[5]

-

Storage Protocol

Proper storage is crucial to maintain the integrity of Tin(IV) tert-butoxide.

-

Atmosphere: Store under an inert gas.[4][5] The original container from the manufacturer is often designed for this purpose.

-

Temperature: Store in a cool, dry, and well-ventilated area.[4][5]

-

Incompatibilities: Keep away from incompatible materials such as oxidizing agents and sources of moisture.[4]

-

Security: Store in a locked cabinet or an area with restricted access.

Emergency Procedures

In the event of an exposure or spill, immediate and correct action is vital.

Caption: Emergency Response Flowchart.

First Aid Measures:

-

In case of skin contact: Immediately wash off with soap and plenty of water.[4] Seek medical attention.

-

In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[4]

-

If inhaled: Move the person into fresh air. If not breathing, give artificial respiration.[4] Consult a physician.

-

If swallowed: Never give anything by mouth to an unconscious person. Rinse mouth with water.[4] Consult a physician.

Spill Response:

-

Evacuate personnel from the immediate area.

-

Ensure adequate ventilation.

-

Avoid generating dust.

-

Wear appropriate PPE, including respiratory protection.

-

Cover the spill with a dry, inert absorbent material such as vermiculite, sand, or earth.[4][7]

-

Carefully sweep up the absorbed material and place it into a suitable, closed container for disposal.[4][5]

Waste Disposal

All waste containing Tin(IV) tert-butoxide must be treated as hazardous waste.

-

Solid Waste: Contaminated consumables (e.g., gloves, weighing paper) should be placed in a sealed, labeled container.

-

Liquid Waste: Solutions containing Tin(IV) tert-butoxide should be collected in a designated, labeled waste container.

-

Disposal Method: Arrange for disposal by a licensed professional waste disposal service.[5] Do not dispose of down the drain.[5] Uncleaned containers should be treated as the product itself.[5]

Conclusion

Tin(IV) tert-butoxide is a valuable but hazardous material that demands respect and careful handling. By understanding the chemical principles behind its reactivity and implementing the multi-layered safety protocols outlined in this guide, researchers can mitigate risks to themselves and their experiments. The adoption of these self-validating workflows will not only ensure a safer laboratory environment but also enhance the reliability and reproducibility of the scientific outcomes, whether in the synthesis of advanced materials or the development of novel therapeutic agents.

References

-

Corpus Publishers. Some Neoteric Tin Complexes Used in Biological Properties. [Link]

-

ResearchGate. Organo-tin antitumor compounds: Their present status in drug development and future perspectives. [Link]

-

MDPI. Anticancer Applications and Recent Investigations of Metallodrugs Based on Gallium, Tin and Titanium. [Link]

-

Corpus Publishers. Using Tin Compounds as Cancer Chemotherapy Drugs. [Link]

-

ChemistryViews. Tin(IV)-based Anticancer Drugs. [Link]

-

ScienceDirect. The solid state and solution structures of tin(IV) alkoxide compounds and their use as precursors to form tin oxide. [Link]

-

Chemistry LibreTexts. Characteristic Reactions of Tin Ions (Sn²⁺, Sn⁴⁺). [Link]

-

University of Massachusetts Amherst. Tin(IV) Iodide Lecture. [Link]

-

Macmillan Group. Radical Chemistry of tert-Butoxide. [Link]

Sources

- 1. Some Neoteric Tin Complexes Used in Biological Properties [pubs.sciepub.com]

- 2. corpuspublishers.com [corpuspublishers.com]

- 3. chemistryviews.org [chemistryviews.org]

- 4. prochemonline.com [prochemonline.com]

- 5. chemicalbook.com [chemicalbook.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

An In-depth Technical Guide to the Thermal Stability and Decomposition of Tin(IV) tert-butoxide

Introduction: The Role of Tin(IV) tert-butoxide as a Molecular Precursor

Tin(IV) tert-butoxide, with the chemical formula Sn(OC(CH₃)₃)₄, is a high-purity organometallic compound that serves as a critical molecular precursor in materials science.[1] Its chemical structure features a central tin atom bonded to four bulky tert-butoxide groups. As a low-melting solid with a melting point of 40-44 °C, it exhibits sufficient volatility for use in chemical vapor deposition (CVD) and atomic layer deposition (ALD) processes. These characteristics make it an ideal starting material for the synthesis of tin(IV) oxide (SnO₂) thin films, nanostructures, and coatings, which are integral components in gas sensors, optoelectronic devices, catalysts, and energy storage technologies.

A crucial aspect of its utility is its thermal decomposition behavior. The controlled breakdown of the molecule at elevated temperatures allows for the precise deposition of SnO₂. However, the compound is highly sensitive to moisture, and its handling requires an inert, dry atmosphere to prevent premature hydrolysis, which presents an alternative pathway to oxide formation.[2] This guide provides a detailed examination of the thermal stability of Tin(IV) tert-butoxide, the mechanisms governing its decomposition, and a validated protocol for its characterization.

Section 1: Principles of Thermal Analysis for Precursor Characterization

To scientifically evaluate the thermal stability of a precursor like Tin(IV) tert-butoxide, a combination of analytical techniques is employed. The two foundational methods are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).[3]

-

Thermogravimetric Analysis (TGA): This technique provides quantitative information on mass changes in a material as a function of temperature or time.[3] For Sn(OtBu)₄, TGA is essential for determining the onset temperature of decomposition, the temperature of maximum decomposition rate, and the final residual mass, which corresponds to the resulting inorganic material (SnO₂).

-

Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature.[3] This allows for the identification of thermal events such as melting, crystallization, and decomposition as either endothermic (heat-absorbing) or exothermic (heat-releasing) processes.

Combining these methods, often in a Simultaneous Thermal Analyzer (STA), offers a comprehensive thermal profile, linking mass loss directly to its associated energetic changes.[4] This synergy is critical for elucidating complex, multi-step decomposition pathways.[3]

Section 2: Thermal Stability and Decomposition Profile

The thermal decomposition of Tin(IV) tert-butoxide is a well-defined process that can be precisely characterized by TGA. When heated in an inert atmosphere, the compound typically exhibits a single, significant mass loss step corresponding to the cleavage of the four tert-butoxide ligands to yield tin(IV) oxide.

The theoretical residual mass of SnO₂ from the complete decomposition of Sn(OtBu)₄ can be calculated based on their respective molecular weights (Sn(OtBu)₄: 411.17 g/mol ; SnO₂: 150.71 g/mol ).[1][5]

Theoretical Residual Mass (%) = (Molar Mass of SnO₂ / Molar Mass of Sn(OtBu)₄) x 100 Theoretical Residual Mass (%) = (150.71 / 411.17) x 100 ≈ 36.65%

This calculation predicts a total mass loss of approximately 63.35%. Experimental TGA results closely align with this theoretical value, confirming the conversion to SnO₂.

Table 1: Representative Thermal Decomposition Data for Tin(IV) tert-butoxide

| Parameter | Typical Value | Description |

| Melting Point | 40 - 44 °C | Endothermic event observed on DSC curve with no mass loss. |

| Decomposition Onset (T_onset) | ~140 - 180 °C | The temperature at which significant mass loss begins. |

| Peak Decomposition Temp (T_peak) | ~200 - 250 °C | The temperature of the maximum rate of mass loss (peak of the derivative TGA curve). |

| Total Mass Loss (Inert Atm.) | ~63% | Corresponds to the loss of all four tert-butoxide ligands. |

| Final Residue (Inert Atm.) | ~37% | Corresponds to the formation of pure SnO₂.[2] |

Section 3: Mechanistic Pathways of Decomposition

The decomposition of Tin(IV) tert-butoxide can proceed through several pathways, primarily dictated by the atmospheric conditions. The most relevant for materials synthesis is thermolysis in an inert environment.

Thermolysis in an Inert Atmosphere (e.g., N₂, Ar)

For metal alkoxides lacking a β-hydrogen, such as tert-butoxides, the primary decomposition mechanism involves the elimination of an alkene (isobutene) and the formation of a metal hydroxide intermediate. This intermediate subsequently undergoes condensation to form the final metal oxide and water.

The proposed two-step reaction is as follows:

-

Elimination: Sn(OC(CH₃)₃)₄ → Sn(OH)₄ + 4 H₂C=C(CH₃)₂

-

Condensation: Sn(OH)₄ → SnO₂ + 2 H₂O

This pathway explains the formation of tin(IV) oxide as the final solid product. The volatile byproducts, isobutene and water, are removed by the purge gas in the TGA system.

Oxidative Decomposition (Air or O₂ Atmosphere)

In the presence of oxygen, the decomposition process is more complex. It involves both the thermolysis of the tin-alkoxide bonds and the exothermic combustion of the liberated organic fragments. The hazardous combustion and decomposition products include carbon oxides, tin oxides, and various organic fumes.[2] This pathway is less controlled for synthesizing pure materials and is generally avoided in high-precision deposition techniques.

Hydrolysis: A Competing Pathway

It is critical to recognize that Tin(IV) tert-butoxide is extremely sensitive to moisture.[1][2] In the presence of water, even at room temperature, it undergoes hydrolysis, where the tert-butoxide ligands are replaced by hydroxyl groups.[6] This is followed by a condensation reaction that forms Sn-O-Sn oxo bridges, ultimately leading to the formation of tin oxide.[6][7] This is the fundamental chemistry behind sol-gel synthesis. Strict anhydrous conditions are therefore paramount during storage, handling, and analysis to ensure that the observed thermal events are due to thermolysis rather than hydrolysis.

Caption: Proposed thermolysis pathway of Tin(IV) tert-butoxide.

Section 4: Experimental Protocol for TGA-DSC Analysis

This section provides a self-validating protocol for characterizing the thermal properties of Tin(IV) tert-butoxide using a simultaneous TGA-DSC analyzer. The causality behind key steps is explained to ensure scientific rigor.

Caption: Workflow for the thermal analysis of Sn(OtBu)₄.

Objective: To determine the thermal stability, decomposition temperatures, and residual mass of Tin(IV) tert-butoxide under both inert and oxidative atmospheres.

Materials and Equipment:

-

Tin(IV) tert-butoxide (≥99.99% trace metals basis)

-

Simultaneous TGA-DSC Analyzer

-

Alumina crucibles (or platinum if high temperatures are needed)

-

Microbalance (±0.01 mg accuracy)

-

Inert atmosphere glovebox

-

High-purity nitrogen (99.999%) and dry air gases

Step-by-Step Methodology:

-

Instrument Preparation & Calibration:

-

Causality: To ensure data accuracy, the instrument's temperature and mass signals must be calibrated.

-

Action: Perform temperature calibration using certified standards (e.g., Indium, Tin, Zinc). Perform mass calibration using standard weights.

-

-

Sample Preparation (Critical Step):

-

Causality: Sn(OtBu)₄ is highly moisture-sensitive. Exposure to ambient air will cause hydrolysis, leading to inaccurate and non-representative decomposition data.

-

Action: All sample handling must be performed inside a glovebox with a dry, inert atmosphere (e.g., N₂ or Ar).

-

Procedure: Tare a clean, dry alumina crucible on the microbalance inside the glovebox. Weigh 5-10 mg of Tin(IV) tert-butoxide into the crucible. Seal the crucible in an airtight container for transfer to the instrument if the autosampler is not in the glovebox.

-

-

TGA-DSC Analysis - Inert Atmosphere:

-

Causality: This run characterizes the intrinsic thermal decomposition (thermolysis) of the precursor, which is the relevant pathway for CVD/ALD.

-

Action: Place the sample crucible in the TGA autosampler.

-

Method Parameters:

-

Purge Gas: Nitrogen at 50 mL/min.

-

Temperature Program:

-

Equilibrate at 30 °C.

-

Ramp temperature from 30 °C to 600 °C at a rate of 10 °C/min.

-

Rationale: A 10 °C/min heating rate provides a good balance between resolution of thermal events and experimental time.

-

-

-

-